Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Overview
Description
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties due to its unique molecular structure, making it valuable for drug development, catalysis, and materials science. The compound is known for its role as a serotonin receptor agonist with a preference for 5-HT 1B serotonin receptors .
Scientific Research Applications
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a serotonin receptor agonist, making it valuable for studying the effects of serotonin on biological systems . In medicine, the compound’s unique properties make it a potential candidate for drug development, particularly in the treatment of neurological disorders. Additionally, it has applications in the industry, including catalysis and materials science.
Safety and Hazards
Preparation Methods
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be synthesized through various synthetic routes. One commonly used method involves the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . This reaction typically requires specific reaction conditions, including the use of organic solvents such as ether, chloroform, and ethanol. The compound is often produced as a white solid with a distinctive odor and a melting point between 100 and 102 degrees Celsius .
Chemical Reactions Analysis
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Mechanism of Action
The mechanism of action of Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with serotonin receptors, specifically the 5-HT 1B receptors . By binding to these receptors, the compound can modulate serotonin levels in the brain, influencing various physiological processes. The molecular targets and pathways involved in this mechanism are crucial for understanding its effects on the central nervous system and its potential therapeutic applications .
Comparison with Similar Compounds
Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be compared to other similar compounds, such as 1-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine . While both compounds share a similar molecular structure, Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to its specific interaction with serotonin receptors and its diverse applications in scientific research. Other similar compounds may not exhibit the same level of specificity or versatility in their applications .
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)18-6-4-17(5-7-18)8-9-19/h1-3,10,19H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNSXDJPJHNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193071 | |
Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-29-3 | |
Record name | 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40004-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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